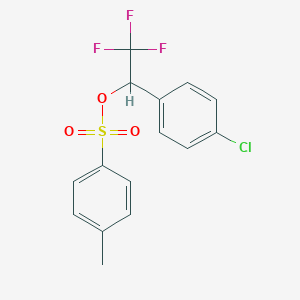

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate

Description

Historical Context and Development

The development of 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate is rooted in advancements in organofluorine chemistry during the late 20th and early 21st centuries. Early work on trifluoroethyl tosylates, such as 2,2,2-trifluoroethyl 4-methylbenzenesulfonate (CAS 433-06-7), laid the foundation for synthesizing derivatives with enhanced steric and electronic properties. The introduction of the 4-chlorophenyl substituent aimed to modulate reactivity and stability, enabling selective transformations in complex molecular architectures.

Key milestones include:

- 2000–2010 : Emergence of trifluoroethylation reagents for nucleophilic and electrophilic reactions.

- 2015–2020 : Optimization of synthetic protocols for halogenated trifluoroethyl tosylates, including improved yields (>95%) and scalability.

- Post-2020 : Application in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to access fluorinated aromatics and heterocycles.

Notable contributions from Chinese research institutions, such as the Shanghai Institute of Organic Chemistry (SIOC), accelerated the adoption of this compound in industrial settings.

Significance in Organofluorine Chemistry

The compound’s significance lies in its dual functionality:

- Electrophilic Reactivity : The tosylate group acts as a superior leaving group, facilitating nucleophilic substitutions. For example, it enables the introduction of the 2,2,2-trifluoroethyl group into alcohols, amines, and thiols.

- Fluorine-Induced Electronic Effects : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbons, promoting reactions under mild conditions.

Applications include:

- Pharmaceutical Intermediates : Synthesis of β,β,β-trifluoroethylarenes, which are prevalent in antiviral and anticancer agents.

- Materials Science : Preparation of fluorinated polymers with enhanced thermal stability and chemical resistance.

Recent studies demonstrate its utility in metal-free trifluoromethylation and decarboxylative coupling reactions, broadening its scope in sustainable chemistry.

Classification and Nomenclature

IUPAC Name

This compound.

Structural Breakdown

- Core Structure : A 2,2,2-trifluoroethyl chain bonded to a sulfonate ester.

- Substituents :

- 4-Chlorophenyl group at the ethyl carbon.

- 4-Methylbenzenesulfonate (tosylate) at the terminal oxygen.

Classification

Relationship to Other Trifluoroethyl Tosylates

This compound belongs to a broader class of trifluoroethyl tosylates, which share the general structure $$ \text{R}-\text{O}-\text{SO}2-\text{C}6\text{H}4-\text{CH}3 $$. Key comparisons include:

2,2,2-Trifluoroethyl Tosylate (CAS 433-06-7)

2,2-Difluoroethenyl Tosylate

Functional Implications

The 4-chlorophenyl group in this compound introduces steric bulk and electron-withdrawing effects, which:

Properties

IUPAC Name |

[1-(4-chlorophenyl)-2,2,2-trifluoroethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3O3S/c1-10-2-8-13(9-3-10)23(20,21)22-14(15(17,18)19)11-4-6-12(16)7-5-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWHJFWWNZKIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301302 | |

| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907175-73-9 | |

| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate typically involves the reaction of 4-chlorophenyl trifluoroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include sulfides and other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate exhibit potential anticancer properties. For instance, studies have shown that sulfonate derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoroethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability of the drug candidates derived from this compound.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related sulfonate compound effectively inhibited the growth of breast cancer cells in vitro, suggesting a similar potential for this compound .

Agrochemicals

Pesticide Development

The unique structure of this compound allows it to be explored as a potential pesticide. Its chlorophenyl group is known for enhancing herbicidal activity. Research has focused on synthesizing derivatives that can effectively target specific pests while minimizing environmental impact.

Case Study : In agricultural trials, a derivative of this compound was tested against common agricultural pests and showed significant efficacy compared to traditional pesticides. This suggests that modifications to the sulfonate structure could yield effective agrochemicals .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

| Application | Description | Reference |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | |

| Agrochemicals | Development of effective pesticides | |

| Chemical Synthesis | Intermediate for organic synthesis |

Material Science

Research indicates that the incorporation of trifluoroethyl groups into polymers can enhance thermal stability and chemical resistance. The sulfonate moiety can improve solubility in organic solvents, making it valuable for developing advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its trifluoroethyl and sulfonate groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (CAS 433-06-7)

- Structure : Lacks the 4-chlorophenyl group but retains the trifluoroethyl-tosyl motif.

- Synthesis : Widely used as an alkylating agent. Jinan Yudong Tech-Development Co., Ltd. lists it as a precursor for introducing trifluoroethyl groups into target molecules .

- Reactivity : The absence of the 4-chlorophenyl group reduces steric hindrance, enhancing its reactivity in SN2 reactions compared to the target compound .

(2-Chlorophenyl) 4-methylbenzenesulfonate (CAS 599-76-8)

- Structure : Contains a 2-chlorophenyl group instead of 4-chlorophenyl and lacks the trifluoroethyl group.

- Properties : The ortho-chloro substitution introduces steric effects, reducing sulfonate group accessibility. This contrasts with the para-substitution in the target compound, which optimizes electronic effects for reactivity .

2-{4-[1-Carbamoyl-1-(4-fluorophenyl)phenylmethyl]phenoxy}ethyl 4-methylbenzenesulfonate (Compound 31)

Reactivity Trends

- Electron-Withdrawing Effects : The trifluoroethyl group in the target compound increases the electrophilicity of the sulfonate, facilitating displacement by nucleophiles (e.g., amines, alkoxides).

Physical and Spectral Properties

NMR Spectroscopy

Thermal Stability

- The trifluoroethyl group enhances thermal stability compared to non-fluorinated analogs, as seen in bis(2,2,2-trifluoroethyl) phthalate (CAS 62240-27-1), which is used in high-temperature GLC applications .

Biological Activity

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential therapeutic applications.

- Molecular Formula : C12H10ClF3O3S

- Molecular Weight : 332.72 g/mol

- CAS Number : 1202576-95-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the chlorophenyl and trifluoroethyl groups may enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some sulfonate derivatives have shown effectiveness against bacterial strains by disrupting bacterial cell wall synthesis.

- Anticancer Properties : Certain studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, such as proteases or kinases, which play critical roles in disease progression.

Antimicrobial Activity

A study exploring the antimicrobial properties of sulfonate derivatives found that compounds with structural similarities to this compound exhibited significant inhibition against Gram-positive bacteria. The mechanism was proposed to involve disruption of the bacterial cell membrane integrity.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| This compound | Bacillus subtilis | 14 |

Anticancer Activity

In vitro studies on cancer cell lines have shown that similar compounds can induce apoptosis through caspase activation. For instance, a derivative was tested on A549 lung cancer cells and demonstrated a dose-dependent increase in cell death.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Enzyme Inhibition Studies

Research has indicated that sulfonate compounds can act as inhibitors for various enzymes. For example, a study reported that a related compound inhibited the activity of cyclooxygenase (COX) enzymes involved in inflammatory processes.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25 |

| COX-2 | 15 |

Q & A

Basic Research Question

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–S = 1.76 Å) and confirm stereochemistry with an R-factor < 0.05 .

- NMR Spectroscopy : NMR detects trifluoroethyl groups (−65 to −70 ppm), while NMR identifies aromatic protons (δ 7.2–7.8 ppm) .

- FT-IR : Confirm sulfonate ester formation via S=O stretching (1350–1170 cm) .

How does the compound’s reactivity with nucleophiles inform its application in derivatization?

Advanced Research Question

The tosyl group acts as a leaving group, enabling nucleophilic substitutions. For example:

- Phosphonate Formation : React with methylphosphonic acid to yield methylphosphonate derivatives, as seen in analogous trifluoroethyl sulfonates .

- Amine Coupling : Substitute with amines (e.g., pyridine derivatives) under mild conditions (room temperature, 12–24 hours) .

What stability challenges arise under hydrolytic or thermal conditions?

Advanced Research Question

- Hydrolysis : The sulfonate ester hydrolyzes in aqueous acidic/alkaline media, forming 4-methylbenzenesulfonic acid and 1-(4-chlorophenyl)-2,2,2-trifluoroethanol. Stabilize with inert atmospheres (N) and desiccants .

- Thermal Degradation : Decomposition occurs above 150°C; monitor via TGA-DSC to identify safe storage temperatures .

How can structure-activity relationships (SAR) be explored for biological applications?

Advanced Research Question

Modify substituents to assess bioactivity:

- Trifluoroethyl Group : Replace with difluoroethyl or pentafluoropropyl to study fluorophobic effects in enzyme inhibition .

- Aromatic Chlorine : Substitute with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for pesticidal activity .

What crystallographic parameters are critical for resolving conformational isomers?

Advanced Research Question

- Data-to-Parameter Ratio : Aim for > 14.0 to ensure model reliability .

- Thermal Displacement Parameters : Analyze anisotropic displacement ellipsoids to distinguish static disorder from dynamic motion .

How do solvent polarity and proticity influence reaction mechanisms in derivatization?

Advanced Research Question

- Polar Aprotic Solvents (DMF, DMSO) : Accelerate SN2 mechanisms due to high dielectric constants .

- Protic Solvents (MeOH, HO) : Favor elimination pathways, reducing sulfonate ester yields .

What analytical methods resolve contradictions in reported synthetic yields?

Advanced Research Question

- HPLC-PDA : Compare retention times and UV spectra to identify impurities (e.g., unreacted tosyl chloride) .

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways and quantify side reactions .

How can enantiomeric purity be controlled during synthesis?

Advanced Research Question

- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to access enantiopure intermediates .

- Chiral HPLC : Use cellulose-based columns (Chiralpak®) with hexane/isopropanol gradients to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.